2-{5-methyl-2-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}-2H-benzotriazole
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Overview
Description
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] ETHER is a complex organic compound that features a benzotriazole moiety, a methylphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] ETHER typically involves multiple steps:
Formation of the Benzotriazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Synthesis of the Oxadiazole Ring: This can be carried out by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzotriazole and oxadiazole intermediates through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzotriazole and oxadiazole rings can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions often involve strong bases or acids, depending on the type of substitution reaction.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is typically an amine derivative.
Substitution: Products vary widely depending on the substituents introduced.
Scientific Research Applications
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] ETHER has several applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL
- 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL [2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL] SULFIDE
Uniqueness
- Structural Features : The presence of both benzotriazole and oxadiazole rings in the same molecule is unique.
- Functional Properties : Its ability to undergo diverse chemical reactions and its potential applications in multiple fields make it distinct from similar compounds.
Properties
Molecular Formula |
C27H18N6O4 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[4-[2-(benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C27H18N6O4/c1-17-11-13-24(22(15-17)32-30-20-9-5-6-10-21(20)31-32)36-25-14-12-19(16-23(25)33(34)35)27-29-28-26(37-27)18-7-3-2-4-8-18/h2-16H,1H3 |
InChI Key |
ICGQMUYIVSTASS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)[N+](=O)[O-])N5N=C6C=CC=CC6=N5 |
Origin of Product |
United States |
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